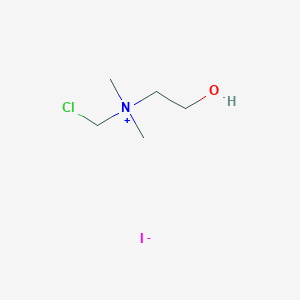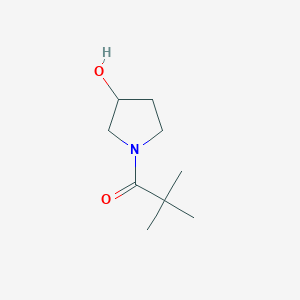
4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)trianiline
描述
4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline is a chemical compound with the molecular formula C21H18N6. It is also known by its IUPAC name, 4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]phenylamine. This compound is characterized by the presence of a triazinane core substituted with three aniline groups, making it a triazine derivative. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline typically involves the reaction of 4-aminobenzonitrile with triazine derivatives. One common method includes dissolving 4-aminobenzonitrile in dichloromethane and adding trifluoromethanesulfonic acid under nitrogen protection. The reaction is carried out at room temperature for 24 hours, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure high purity and yield of the final product.
化学反应分析
4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline can be compared with other similar compounds, such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Melamine is a widely used triazine derivative known for its applications in the production of plastics and resins. Unlike 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline, melamine does not have aniline groups attached to the triazine core.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Cyanuric acid is another triazine derivative used in water treatment and as a stabilizer for chlorine in swimming pools.
The uniqueness of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline lies in its specific structure and the presence of aniline groups, which confer distinct chemical properties and reactivity compared to other triazine derivatives.
属性
IUPAC Name |
4-[3,5-bis(4-aminophenyl)-1,3,5-triazinan-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c22-16-1-7-19(8-2-16)25-13-26(20-9-3-17(23)4-10-20)15-27(14-25)21-11-5-18(24)6-12-21/h1-12H,13-15,22-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPUECNORVWYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169551 | |
| Record name | Benzenamine, 4,4′,4′′-[1,3,5-triazine-1,3,5(2H,4H,6H)-triyl]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133997-44-1 | |
| Record name | Benzenamine, 4,4′,4′′-[1,3,5-triazine-1,3,5(2H,4H,6H)-triyl]tris- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133997-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4′,4′′-[1,3,5-triazine-1,3,5(2H,4H,6H)-triyl]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate](/img/structure/B3321310.png)


![Ethyl[1-(naphthalen-1-YL)ethyl]amine](/img/structure/B3321334.png)







![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)

